molecular formula C10H15BN2O4 B8144385 4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid

4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid

Cat. No.: B8144385
M. Wt: 238.05 g/mol
InChI Key: XQAGTGNEKHHSKQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name This compound delineates its molecular architecture with precision. The root structure comprises a phenyl ring substituted at the para-position (C4) by a boronic acid group (-B(OH)₂) and a carbamoyl moiety (-NHC(O)-). The carbamoyl group is further modified by a 3-amino-2-hydroxypropyl chain, creating a branched aliphatic segment. The molecular formula C₁₀H₁₅BN₂O₄ corresponds to a molecular weight of 238.05 g/mol, as calculated via PubChem’s atomic mass database.

Key structural features include:

  • Boronic acid group : Trigonal planar geometry in anhydrous conditions, transitioning to tetrahedral upon hydration.
  • Carbamoyl linker : Provides rotational flexibility while maintaining conjugation with the phenyl ring.
  • 3-Amino-2-hydroxypropyl chain : Introduces hydrogen-bonding capability through its amine (-NH₂) and hydroxyl (-OH) groups.

The canonical SMILES representation B(C₁=CC=C(C(=O)NCC(CN)O)C=C₁)(O)O encodes this topology, emphasizing the spatial relationship between functional groups.

Spectroscopic Analysis (NMR, FT-IR, Mass Spectrometry)

Spectroscopic characterization provides critical insights into the compound’s functional groups and electronic environment:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Expected signals include a singlet for the phenyl ring protons (δ 7.6–7.8 ppm), a broad peak for the boronic acid -OH groups (δ 8.5–9.5 ppm), and resonances for the 3-amino-2-hydroxypropyl chain (δ 3.4–3.7 ppm for CH₂ groups, δ 1.8–2.2 ppm for NH₂).
  • ¹³C NMR : The carbonyl carbon (C=O) appears near δ 168 ppm, while the boron-bound phenyl carbon resonates at δ 135–140 ppm due to electron withdrawal by the -B(OH)₂ group.

Fourier-Transform Infrared Spectroscopy (FT-IR) :

  • Strong absorption at 1340–1390 cm⁻¹ (B-O stretching) and 3200–3500 cm⁻¹ (O-H/N-H stretching).
  • Carbamoyl C=O stretch observed at 1640–1680 cm⁻¹ , overlapping with amide I bands.

Mass Spectrometry :

  • Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 238.04 ([M+H]⁺), consistent with the molecular weight. Fragmentation patterns include losses of H₂O (m/z 220) and the 3-amino-2-hydroxypropyl chain (m/z 162).

Crystallographic Studies and Three-Dimensional Conformation

While direct crystallographic data for this compound remain unpublished, analogous phenylboronic acid derivatives exhibit characteristic packing motifs. For example, 4-(methoxycarbonyl)phenylboronic acid forms inversion dimers via O-H⋯O hydrogen bonds between boronic acid groups, creating undulating sheets. Applied to this compound, these interactions likely extend to include:

  • Interchain hydrogen bonds : Between the hydroxyl group of the propyl chain and the carbamoyl oxygen.
  • π-Stacking interactions : Between phenyl rings of adjacent molecules, stabilized by offset face-to-face contacts (inter-centroid distance ~3.8 Å).

Molecular dynamics simulations predict a solvent-dependent conformation , with the boronic acid group adopting a tetrahedral geometry in aqueous media to form reversible esters with diols.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies at the B3LYP/6-31G(d,p) level reveal:

  • HOMO-LUMO gap : ~5.8 eV, indicating moderate electronic stability suitable for sensor applications.
  • Charge distribution : The boronic acid group acts as an electron acceptor, while the 3-amino-2-hydroxypropyl chain serves as an electron donor, facilitating charge-transfer interactions with target analytes.
  • Hybridization effects : Boron exists in sp² hybridization in the anhydrous state, transitioning to sp³ upon hydroxylation, which increases dipole moment from 2.79 D to 7.35 D.

TD-DFT calculations predict a S₀→S₁ excitation at 270–290 nm, involving electron transfer from the phenyl ring to the boronic acid moiety. This aligns with experimental UV-Vis spectra showing absorption maxima near 280 nm in aqueous solutions.

Properties

IUPAC Name

[4-[(3-amino-2-hydroxypropyl)carbamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O4/c12-5-9(14)6-13-10(15)7-1-3-8(4-2-7)11(16)17/h1-4,9,14,16-17H,5-6,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAGTGNEKHHSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC(CN)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Active Ester Intermediate Synthesis

The first step involves converting 4-carboxyphenylboronic acid into its active ester, 4-carboxyphenylboronic acid-S-benzothiazol-2-yl ester. This is achieved by reacting 4-carboxyphenylboronic acid with a benzothiazole phosphine salt (e.g., triphenylphosphine and 2,2'-dithiobis(benzothiazole)) in dichloromethane (DCM) at room temperature. The reaction proceeds via nucleophilic substitution, where the phosphine reduces the disulfide bond in 2,2'-dithiobis(benzothiazole), generating a reactive thiobenzotriazole intermediate. This intermediate then reacts with the carboxylic acid group of 4-carboxyphenylboronic acid to form the active ester (Fig. 1).

Key Reaction Conditions

  • Solvent: Dichloromethane, chloroform, or 1,2-dichloroethane.

  • Reagents: 4-carboxyphenylboronic acid, triphenylphosphine, 2,2'-dithiobis(benzothiazole).

  • Temperature: 25°C.

  • Time: 30 minutes.

Acylation with 1,3-Diamino-2-Propanol

The active ester is subsequently acylated with 1,3-diamino-2-propanol in ethanol. The reaction occurs at 25°C for 1 hour, followed by concentration under reduced pressure at 40°C. Crystallization is induced using isopropanol, yielding DAPOL-CPBA with a purity of >98% and an overall yield of 65%.

Key Reaction Conditions

  • Solvent: Ethanol (for acylation); isopropanol (for crystallization).

  • Molar Ratio: 1:1.1 (active ester to 1,3-diamino-2-propanol).

  • Temperature: 25°C (acylation); 5°C (crystallization).

  • Time: 1 hour (acylation); 2 hours (crystallization).

Reaction Optimization and Conditions

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Dichloromethane and chloroform are preferred for active ester formation due to their ability to dissolve both aromatic carboxylic acids and phosphine reagents. For acylation, ethanol provides optimal solubility for 1,3-diamino-2-propanol while minimizing side reactions.

Temperature and Stoichiometry

Maintaining temperatures between 10–30°C during acylation prevents decomposition of the active ester. A slight excess of 1,3-diamino-2-propanol (1.1 equivalents) ensures complete conversion, avoiding unreacted intermediates that complicate purification.

Yield and Purity

The patented method achieves a 65% yield, with purity exceeding 98% after crystallization. Impurities primarily arise from residual solvents or unreacted starting materials, which are removed via vacuum drying and recrystallization.

Comparative Analysis of Alternative Methods

While the active ester route is dominant, alternative acylation strategies exist. For example, PMC11428147 describes acyl chloride-mediated acylation using oxalyl chloride or thionyl chloride. However, this approach requires stringent anhydrous conditions and generates corrosive byproducts (e.g., HCl), complicating large-scale production.

Table 1: Comparison of Synthesis Methods

ParameterActive Ester MethodAcyl Chloride Method
Yield 65%40–50% (typical for analogs)
Purity >98%85–90%
Scalability High (industrially viable)Moderate (handling challenges)
Byproducts Benign (thiobenzotriazole)Corrosive (HCl/SO2)

The active ester method outperforms acyl chloride routes in yield, purity, and operational safety, making it the preferred industrial choice.

Industrial Applicability and Scalability

The patented process is designed for industrial scalability. Key advantages include:

  • Solvent Recovery: Dichloromethane and ethanol are easily recycled via distillation.

  • Minimal Byproducts: Thiobenzotriazole byproducts are non-corrosive and can be filtered off.

  • Low Energy Input: Reactions proceed at ambient temperatures, reducing energy costs.

Table 2: Industrial Process Parameters

StageEquipmentThroughput (kg/batch)
Active Ester FormationGlass-lined reactor50–100
AcylationStainless steel reactor50–100
CrystallizationCrystallization tank50–100

Chemical Reactions Analysis

Types of Reactions

4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Glycoprotein Interaction Studies

One of the primary applications of 4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic acid is in the study of glycoprotein interactions. The compound can be immobilized on surfaces to create a capture element for glycoproteins, allowing for the analysis of these interactions using techniques such as surface plasmon resonance (SPR) spectroscopy.

Key Findings:

  • The immobilization of this compound on carboxymethyl dextran surfaces has been shown to facilitate strong interactions with model glycoproteins like fetuin and asialofetuin. The binding affinity is influenced by the terminal saccharide of the glycoproteins, highlighting the specificity of these interactions .
  • SPR studies indicate that glycoproteins can be released from the boronic acid surface using borate buffer, demonstrating the reversibility of these interactions. This property is advantageous for applications requiring repeated use of sensor surfaces without significant loss of functionality .

Biosensor Development

The ability of this compound to selectively bind glycoproteins makes it an excellent candidate for biosensor development. By integrating this compound into biosensors, researchers can create sensitive detection systems for various biomolecules.

Applications in Biosensors:

  • The compound has been utilized in developing sensors that detect glucose levels through its interaction with glycosylated proteins. This application is particularly relevant in diabetes management, where real-time monitoring is critical .
  • The regeneration capability of the boronic acid surface allows for multiple cycles of detection, enhancing the longevity and cost-effectiveness of biosensors .

Drug Delivery Systems

This compound's properties can be harnessed in drug delivery systems. Its ability to form reversible covalent bonds with diols and sugars allows for targeted delivery mechanisms.

Mechanism:

  • The compound can be conjugated with therapeutic agents to create drug carriers that release their payload in response to specific biological triggers, such as pH changes or the presence of certain biomolecules .

Materials Science Applications

In materials science, this compound serves as a building block for creating functional materials. Its ability to form stable complexes with various substrates enables the development of advanced materials with tailored properties.

Examples:

  • The synthesis of polymeric materials incorporating boronic acids has been explored for applications in drug delivery and tissue engineering. These materials can respond to environmental changes, making them suitable for smart applications .

Case Studies and Experimental Insights

Application AreaStudy ReferenceKey Findings
Glycoprotein Interactions Strong binding affinity with glycoproteins; reversible release using borate buffer.
Biosensor Development Successful integration into SPR devices; capable of multiple detection cycles without degradation.
Drug Delivery Systems Potential for targeted delivery mechanisms based on environmental triggers.
Materials Science Development of responsive polymeric materials for biomedical applications.

Mechanism of Action

The mechanism of action of 4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under controlled conditions . The boronic acid group interacts with cis-diol groups, forming a cyclic boronate ester, which can be dissociated under acidic conditions.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Differences

Compound Name Key Structural Features pKa Primary Binding Targets Reversible Release?
AECPBA 2-Aminoethyl carbamoyl side chain 8.0 Terminal galactose, sialic acid Yes (borate buffer)
4-(Dimethylcarbamoyl)phenylboronic acid Dimethylcarbamoyl substituent ~8.5 General diols (lower specificity) Limited data
4-[(2,6-Diisopropylphenoxy)methyl]phenylboronic acid Bulky diisopropylphenoxy group ~7.8 Hydrophobic glycans No data
4-(N-Cyclopropylcarbamoyl)phenylboronic acid Cyclopropylcarbamoyl group ~8.2 Not well-characterized Not reported

Key Observations :

  • AECPBA exhibits a lower pKa (8.0) compared to traditional phenylboronic acids (pKa ~8.86), enabling stronger interactions with glycans at neutral pH .
  • The 2-aminoethyl side chain in AECPBA enhances water solubility and reduces non-specific binding to dextran matrices compared to hydrophobic analogs like 4-[(2,6-diisopropylphenoxy)methyl]phenylboronic acid .

Binding Specificity and Affinity

Glycoprotein Interactions
  • AECPBA shows preferential binding to glycoproteins with terminal galactose (e.g., asialofetuin) over those with terminal sialic acid (e.g., fetuin). This is attributed to steric hindrance and charge repulsion from sialic acid’s carboxyl group .
    • Binding constants (Kassoc):
  • Asialofetuin: ~10^4 M⁻¹
  • Fetuin: ~10^3 M⁻¹ .
  • 4-(Dimethylcarbamoyl)phenylboronic acid lacks this specificity due to its simpler substituent, binding indiscriminately to any accessible diol .
Non-Glycosylated Protein Interactions
  • AECPBA surfaces exhibit secondary interactions with non-glycosylated proteins (e.g., RNAse A) via electrostatic/hydrogen bonding with the dextran matrix. These can be mitigated using Tris buffer .
  • Hydrophobic analogs (e.g., diisopropylphenoxy derivatives) show higher non-specific adsorption due to van der Waals interactions .

Research Findings and Case Studies

SPR Studies with AECPBA

  • Human Transferrin vs. Fetuin : Despite differences in glycosylation (6% vs. 22%), both glycoproteins bind similarly to AECPBA (~5×10² fmol·cm⁻²), emphasizing the role of terminal sugar identity over glycosylation extent .
  • RNAse B vs. RNAse A: Glycosylated RNAse B binds 21% more strongly than non-glycosylated RNAse A, demonstrating partial specificity despite secondary interactions .

pH-Dependent Binding

  • AECPBA’s binding is optimal at pH 8.0, where tetrahedral boronate ions dominate. At pH ≤ 7.0, trigonal boronic acid forms reduce affinity .
  • Competitor buffers (e.g., Tris) reduce non-specific binding by 30%, enhancing selectivity for glycoproteins .

Biological Activity

4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic acid, also known as DAPOL-CPBA, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group that contribute to its reactivity and interactions with biological molecules.

The synthesis of this compound typically involves the acylation of 4-carboxyphenylboronic acid with 1,3-diamino-2-propanol in an organic solvent. This method ensures high purity and is industrially feasible, making it suitable for further research applications .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly glycoproteins. The boronic acid moiety allows for reversible covalent bonding with diols, which is crucial in biological systems for processes such as glycoprotein recognition and signaling pathways. This interaction can lead to modulation of cellular functions, including cell signaling and metabolic pathways .

Biological Activities

1. Antitumor Activity:
Research has indicated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown moderate activity against malignant cell lines, suggesting potential applications in cancer therapeutics .

2. Glycoprotein Interactions:
The compound has been studied for its ability to capture glycoproteins through boronate affinity interactions. This property is particularly useful in the development of biosensors and drug delivery systems that target glycosylated proteins .

3. Enzyme Inhibition:
Preliminary findings suggest that this compound may inhibit certain enzymes involved in metabolic pathways. The inhibition mechanism may involve the binding of the boronic acid group to active site residues, thereby blocking substrate access .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Glycoprotein Capture: A study demonstrated that this compound could effectively capture glycoproteins from solution-phase samples, indicating its utility in proteomics and biomarker discovery .
  • Cytotoxicity Assessment: In vitro assays revealed that this compound exhibited significant cytotoxicity against various cancer cell lines, which could be leveraged for developing new anticancer agents .

Data Table: Summary of Biological Activities

Activity Description Reference
AntitumorModerate cytotoxicity against malignant cell lines
Glycoprotein InteractionEffective capture of glycoproteins via boronate affinity
Enzyme InhibitionPotential inhibition of metabolic enzymes

Q & A

Q. Basic

  • Methodological Answer :
    • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or aerosols .
    • First Aid : For inhalation, move to fresh air and administer artificial respiration if needed; for skin contact, wash with soap and water. Always consult a physician and provide the safety data sheet (SDS) .
    • Storage : Store at 0–6°C in airtight containers to prevent degradation or moisture absorption, as boronic acids are often hygroscopic .

What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized?

Q. Basic

  • Methodological Answer :
    • Coupling Reactions : Use Suzuki-Miyaura cross-coupling for boronic acid functionalization. Optimize catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) concentrations to enhance yield .
    • Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: DCM/MeOH) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5) or HPLC (C18 column, 70:30 acetonitrile/water) .

How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

Q. Advanced

  • Methodological Answer :
    • Basis Sets : Use B3LYP/6-311++G(d,p) for geometry optimization and vibrational frequency analysis. Validate with experimental IR spectra (e.g., B-O stretching at ~1,350 cm⁻¹) .
    • Reactivity Analysis : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., water) can be modeled using the polarizable continuum model (PCM) .
    • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., proteases). Set grid parameters to cover active sites (e.g., 40 × 40 × 40 Å) .

What experimental techniques are critical for resolving structural ambiguities in this compound derivatives?

Q. Advanced

  • Methodological Answer :
    • X-ray Crystallography : Resolve bond lengths and angles (e.g., B-C bond ~1.56 Å) using single-crystal diffraction. Compare with DFT-optimized structures .
    • NMR Spectroscopy : Assign ¹H/¹³C signals (e.g., boronic acid protons at δ 7.5–8.5 ppm in DMSO-d₆) and confirm stereochemistry via NOESY .
    • IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1,650 cm⁻¹) .

How does the presence of the boronic acid group influence the solubility and stability of this compound under varying pH conditions?

Q. Basic

  • Methodological Answer :
    • pH-Dependent Solubility : At alkaline pH (>9), boronic acid forms tetrahedral boronate ions, enhancing water solubility. At neutral pH, precipitation may occur due to trigonal planar B(OH)₂ .
    • Stability Tests : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS. Use buffered solutions (pH 3–10) to identify optimal storage conditions .

What strategies can mitigate competing side reactions during the functionalization of the boronic acid moiety in this compound?

Q. Advanced

  • Methodological Answer :
    • Protecting Groups : Temporarily protect the boronic acid with diethanolamine or pinacol to prevent protodeboronation. Deprotect with mild acid (e.g., 1M HCl) .
    • Reaction Optimization : Use low temperatures (0–5°C) and slow reagent addition to minimize dimerization. Monitor intermediates via in-situ FTIR .

What spectroscopic methods are essential for characterizing the purity and structural integrity of this compound?

Q. Basic

  • Methodological Answer :
    • ¹¹B NMR : Confirm boronic acid presence (δ 28–32 ppm in DMSO-d₆) and rule out boroxine formation .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₀H₁₄BN₂O₄ requires m/z 257.0954) .

How can molecular docking studies be designed to evaluate the potential of this compound as a protease inhibitor?

Q. Advanced

  • Methodological Answer :
    • Target Selection : Use PDB structures (e.g., HIV-1 protease, 1HHP) for docking. Prepare the ligand by optimizing protonation states at physiological pH .
    • Docking Parameters : Set exhaustiveness to 20 in AutoDock Vina. Score interactions (e.g., hydrogen bonds with catalytic aspartates) and compare with known inhibitors (e.g., ritonavir) .

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